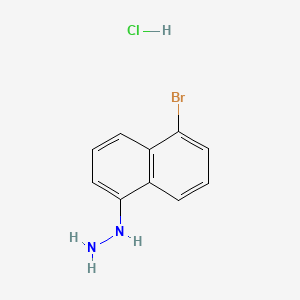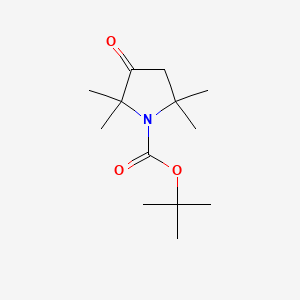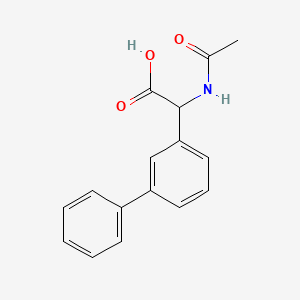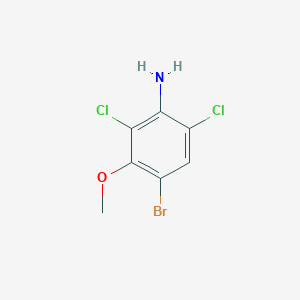![molecular formula C13H20N2O B13453574 (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral compound with significant importance in various scientific fields. This compound belongs to the class of amides, characterized by the presence of a nitrogen atom attached to a carbonyl carbon atom. The specific structure of this compound includes an amino group, a methyl group, and a phenylethyl group, making it a complex and interesting molecule for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst, followed by reaction with ammonia to obtain 2-aminobutyronitrile. This intermediate is then hydrolyzed to produce 2-aminobutanamide . Another method involves the use of Saccharomyces cerevisiae (baker’s yeast) as a whole-cell biocatalyst for the biosynthetic production of enantiopure (S)-2-aminobutyric acid, which can be further converted to (S)-2-aminobutanamide .
Industrial Production Methods: Industrial production of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and cost-effectiveness, with considerations for environmental impact and safety. The use of biocatalysts and green chemistry principles is increasingly being adopted to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Hofmann rearrangement, where a primary amide reacts with a halogen (chlorine or bromine) in a strongly basic medium to convert the amide into a primary amine .
Common Reagents and Conditions: Common reagents used in the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include halogens (chlorine, bromine), strong bases (sodium hydroxide, potassium hydroxide), and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The major products formed from the reactions of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide depend on the specific reaction conditions. For example, the Hofmann rearrangement produces a primary amine and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological responses, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide include other amides such as acetamide, benzamide, and butyramide. These compounds share the common amide functional group but differ in their specific substituents and overall structure .
Uniqueness: What sets (S)-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide apart from other similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and research.
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m0/s1 |
InChI-Schlüssel |
IBMJEJFJDQFSCM-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)

![4,4-Difluoro-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13453499.png)

![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
![3-{4-bromo-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13453518.png)



![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)

![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)


